2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde
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Overview
Description
2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde is an organic compound with the molecular formula C5H7N3OS and a molecular weight of 157.19 g/mol It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde typically involves the reaction of 4-methyl-2-thiazolylamine with formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
4-Methyl-2-thiazolylamine+Formic acid→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-thiazolylamine: A precursor in the synthesis of 2-(4-Methyl-2-thiazolyl)hydrazinecarboxaldehyde.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific structure and the presence of both thiazole and hydrazinecarboxaldehyde moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
32852-21-4 |
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Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)amino]formamide |
InChI |
InChI=1S/C5H7N3OS/c1-4-2-10-5(7-4)8-6-3-9/h2-3H,1H3,(H,6,9)(H,7,8) |
InChI Key |
YVPLYHWVALRLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NNC=O |
Origin of Product |
United States |
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